3'-Hydroxy-5,7,4'-trimethoxyflavone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Hydroxy-5,7,4’-trimethoxyflavone can be synthesized through various chemical reactions involving the hydroxylation and methoxylation of flavonoid precursors . The specific synthetic routes and reaction conditions may vary, but typically involve the use of reagents such as methanol and catalysts to facilitate the methoxylation process .
Industrial Production Methods: Industrial production of 3’-Hydroxy-5,7,4’-trimethoxyflavone involves the extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-5,7,4’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3’-Hydroxy-5,7,4’-trimethoxyflavone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Hydroxy-5,7,4’-trimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide and prostaglandins, by modulating signaling pathways like NF-κB.
Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation by targeting specific proteins and enzymes involved in cancer cell growth.
Comparison with Similar Compounds
3’-Hydroxy-5,7,4’-trimethoxyflavone is compared with other similar flavonoids:
3’,5’-Dihydroxy-5,7,4’-trimethoxyflavone: This compound has additional hydroxyl groups, which may enhance its antioxidant activity.
5-Hydroxy-3’,4’,7-trimethoxyflavone: This compound has a similar structure but differs in the position of hydroxyl and methoxy groups, affecting its biological activity.
7,3’,4’-Tri-O-methylluteolin: This flavonoid has strong anti-inflammatory properties by inhibiting the release of inflammatory mediators.
These comparisons highlight the unique structural features and biological activities of 3’-Hydroxy-5,7,4’-trimethoxyflavone, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16O6 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-7-16(23-3)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)12(19)6-10/h4-9,19H,1-3H3 |
InChI Key |
HJYKMYKZGICPGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)O |
Origin of Product |
United States |
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